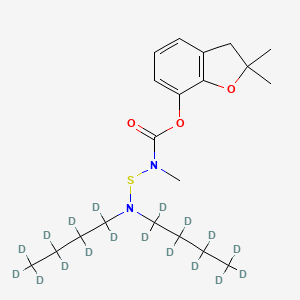

Carbosulfan-d18

描述

Carbosulfan-d18 (CAS 1189903-75-0) is a deuterated analog of Carbosulfan (CAS 55285-14-8), a systemic carbamate insecticide used in agricultural and environmental pest control. The deuterium substitution in this compound replaces 18 hydrogen atoms with deuterium isotopes, making it a critical internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling ensures minimal interference with the parent compound during quantification, enhancing accuracy in residue analysis .

This compound is supplied by Toronto Research Chemicals (TRC) and distributed globally through partnerships, such as with Wuhan Aimmei Technology in China. Its primary application lies in biomedical and environmental research, where it serves as a reference material for regulatory compliance and method validation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Carbosulfan-d18 typically involves the deuteration of Carbosulfan. The process begins with the preparation of Carbosulfan, which is achieved by reacting carbofuran with an appropriate thiol reagent in the presence of an acid-binding agent like triethylamine . The deuteration step involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically stored under inert atmosphere at low temperatures to maintain stability .

化学反应分析

Types of Reactions: Carbosulfan-d18 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Parent Carbosulfan or other reduced derivatives.

Substitution: Various substituted carbamate or benzofuran derivatives.

科学研究应用

Carbosulfan-d18 is widely used in scientific research due to its stable isotope labeling. Its applications include:

作用机制

Carbosulfan-d18 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the target insect . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing the compound’s metabolic pathways .

相似化合物的比较

Structural and Chemical Properties

The table below compares Carbosulfan-d18 with structurally related carbamate pesticides and their isotopic analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Primary Use |

|---|---|---|---|---|---|

| This compound | 1189903-75-0 | C20H14D18N2O3S | ~398.54† | Deuterated dibutylamino-thiomethyl carbamate | Internal standard for LC-MS/MS |

| Carbosulfan (Parent) | 55285-14-8 | C20H32N2O3S | 380.54 | Dibutylamino-thiomethyl carbamate | Agricultural insecticide |

| Carbofuran-d3 | 1007459-98-4 | C12H12D3NO3 | 225.28 | Deuterated methyl carbamate on benzofuran | Isotopic standard for Carbofuran |

| Benfuracarb | 82560-54-1 | C20H30N2O5S | 410.53 | N-methylcarbamate with benzofuranyl group | Broad-spectrum insecticide |

| 3-Hydroxycarbofuran | 16655-82-6 | C12H15NO4 | 237.25 | Hydroxylated derivative of Carbofuran | Metabolite in environmental analysis |

† Estimated molecular weight based on 18 deuterium substitutions.

Regulatory and Commercial Landscape

- Suppliers : TRC and Dr. Ehrenstorfer dominate the supply of this compound, with stringent quality controls to meet ISO 17034 standards. Pricing and availability are often customized due to low-volume, high-purity demands .

- Regulatory Compliance : this compound is essential for adhering to EU Directive 2023/671 and EPA guidelines, which mandate isotopic internal standards for pesticide residue analysis .

生物活性

Carbosulfan-d18 is a deuterated derivative of carbosulfan, a carbamate insecticide known for its efficacy against various agricultural pests and vector mosquitoes. This article explores the biological activity of this compound, including its toxicological effects, insecticidal properties, and environmental impact.

- Chemical Formula : C20H32N2O3S

- Molecular Weight : 368.55 g/mol

- CAS Number : 55285-14-8

Insecticidal Activity

This compound exhibits significant insecticidal activity against various mosquito species. Research indicates that it is particularly effective against:

- Culex quinquefasciatus

- Anopheles stephensi

- Aedes aegypti

Laboratory Findings

In laboratory settings, the insecticidal potency of this compound has been quantified through lethal dose (LD) and lethal concentration (LC) metrics:

| Mosquito Species | LD50 (µg/cm²) | LC50 (mg/L) |

|---|---|---|

| Culex quinquefasciatus | 6.65 | 5.4 x 10^-5 |

| Anopheles stephensi | 5.19 | 1.6 x 10^-4 |

| Aedes aegypti | 8.35 | 5.4 x 10^-4 |

These values indicate that this compound is highly toxic to both adult mosquitoes and their larvae, with lower concentrations required to achieve lethal effects in larvae compared to adults .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling mosquito populations in various habitats:

- At a dosage of 2.00 kg (ai)/ha , complete control of Culex quinquefasciatus larvae was observed in cement tanks for one week.

- In polluted water bodies such as cesspools and drains, the effectiveness was noted for less than a week, highlighting the compound's rapid degradation in certain environments .

Toxicological Profile

This compound is classified as a hazardous substance with potential mutagenic effects. Key toxicological findings include:

- Acute Toxicity : Ingestion of less than 40 grams can be fatal, with symptoms including nausea, vomiting, and abdominal cramps.

- Chronic Effects : Long-term exposure may lead to irreversible effects such as blurred vision and weakness due to cholinesterase inhibition .

Ecotoxicology

The compound poses significant risks to aquatic life:

- Fish LC50 (96 h) : Bluegill sunfish at 0.015 mg/L; trout at 0.045 mg/L.

- Daphnia EC50 (48 h) : 1.5 µg/L.

These findings indicate a high level of toxicity to non-target aquatic organisms, necessitating careful management in agricultural applications .

Environmental Fate

This compound is rapidly degraded under both aerobic and anaerobic conditions, with a degradation half-life (DT50) of approximately 2-3 days . Its principal metabolite is carbofuran, which also has notable toxicity profiles .

Case Studies

Several studies have documented the impact of this compound on pest control and environmental safety:

- Study on Vector Control : Evaluated the effectiveness of this compound in urban settings for controlling mosquito populations, showing promising results in reducing disease transmission vectors.

- Agricultural Application : Investigated the use of this compound in crop protection against pests while assessing its environmental impact on local ecosystems.

These case studies underline the dual nature of this compound as an effective pesticide while also raising concerns regarding its ecological footprint.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Carbosulfan-d18 with isotopic purity, and how should its structural integrity be validated?

To synthesize this compound, researchers should use deuterated precursors (e.g., deuterium oxide or deuterated solvents) under controlled anhydrous conditions to minimize isotopic exchange. Purification via column chromatography or recrystallization is critical to remove non-deuterated byproducts. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and mass spectrometry (HRMS) to verify isotopic purity (>98% d18). Reference spectral data from authoritative databases like NIST Chemistry WebBook should be used for cross-comparison .

Q. How should researchers design experiments to establish baseline toxicity profiles for this compound in environmental matrices?

Baseline toxicity studies should include dose-response assays across model organisms (e.g., Daphnia magna for aquatic toxicity) under standardized OECD guidelines. Control groups must account for solvent effects and matrix interferences. Data should be analyzed using probit or logistic regression models to calculate LC₅₀/EC₅₀ values. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) are essential to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying this compound in complex biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) is optimal. Sample preparation should involve solid-phase extraction (SPE) to isolate the compound from biological matrices. Method validation must include recovery rates (80–120%), limit of detection (LOD < 0.1 ng/mL), and matrix effect assessments using post-column infusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for this compound across different environmental conditions?

Contradictory degradation data often arise from variable pH, temperature, or microbial activity. Researchers should conduct controlled microcosm studies to isolate individual factors. Use high-resolution kinetic modeling (e.g., pseudo-first-order or Q10 temperature coefficients) and compare results with existing literature. Cross-study meta-analyses can identify systematic biases, such as differences in analytical methodologies or sampling intervals .

Q. What strategies optimize the detection of this compound metabolites in non-targeted screening workflows?

Non-targeted workflows should employ high-resolution mass spectrometry (HRMS) coupled with computational tools like molecular networking or in silico fragmentation (e.g., CFM-ID). Isotopic pattern filtering can distinguish d18-labeled metabolites from background noise. Validate putative metabolites using synthetic standards or stable isotope tracing .

Q. How should researchers address isotopic dilution effects when using this compound as an internal standard in quantitative assays?

Isotopic dilution can occur due to matrix-induced ion suppression or incomplete deuterium retention. Mitigation strategies include:

- Using a structurally analogous internal standard with matched retention times.

- Validating deuterium stability under assay conditions via long-term stability tests.

- Applying correction factors derived from calibration curves spiked into blank matrices .

Q. What methodologies are recommended for assessing the long-term stability of this compound in storage conditions?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS/MS. Compare results with real-time storage data (e.g., -20°C vs. 4°C). Use Arrhenius modeling to predict shelf life, and validate predictions with periodic re-testing .

Q. How can researchers integrate this compound data into broader ecotoxicological risk assessments while addressing data gaps?

Apply probabilistic modeling (e.g., species sensitivity distributions) to extrapolate laboratory toxicity data to field scenarios. Use read-across approaches for structurally related compounds to fill data gaps, ensuring alignment with OECD QSAR validation principles. Transparently report uncertainties in risk characterization .

Q. Methodological and Ethical Considerations

Q. What steps ensure compliance with ethical guidelines when conducting animal studies involving this compound?

Adhere to institutional animal care protocols (e.g., IACUC or EU Directive 2010/63/EU). Justify sample sizes via power analysis to minimize animal use. Include negative controls and humane endpoints. All data must be archived in FAIR-aligned repositories for independent verification .

Q. How should researchers address discrepancies between computational predictions and empirical data for this compound’s environmental fate?

Reconcile discrepancies by refining computational models (e.g., EPI Suite or TEST) with empirical partition coefficients (Kow, Koc) and degradation rates. Validate models using field data from analogous compounds. Transparently document assumptions and limitations in the SI .

属性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UAIYZDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675554 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189903-75-0 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。